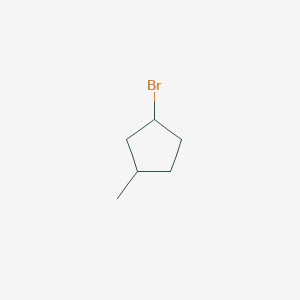

1-溴-3-甲基环戊烷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-Bromo-3-methylcyclopentane is a chemical compound with the molecular formula C6H11Br . It has an average mass of 163.055 Da and a monoisotopic mass of 162.004410 Da .

Synthesis Analysis

The synthesis of 1-Bromo-3-methylcyclopentane can be achieved through free-radical bromination of methylcyclopentane . This process involves using N-bromosuccinimide (NBS) as a brominating agent in the presence of a radical initiator like benzoyl peroxide (BPO) and light (hv) .Molecular Structure Analysis

The molecular structure of 1-Bromo-3-methylcyclopentane includes a five-membered ring and contains a total of 18 bonds, including 7 non-H bonds . The 3D structure can be viewed using Java or Javascript .Chemical Reactions Analysis

In an SN2 reaction, the nucleophile attacks from the opposite side of the leaving group, resulting in an inversion of stereochemistry at the reaction center . This reaction is significant in the context of 1-Bromo-3-methylcyclopentane.Physical And Chemical Properties Analysis

1-Bromo-3-methylcyclopentane is a liquid at room temperature . It has a molecular weight of 163.06 . The InChI code for this compound is 1S/C6H11Br/c1-5-2-3-6(7)4-5/h5-6H,2-4H2,1H3 .科学研究应用

1. 单分子异裂动力学和机理

Dvorko、Koshchii 和 Ponomareva (2003) 开展的研究探讨了 1-溴-1-甲基环戊烷和类似化合物的单分子异裂动力学和机理。他们发现异裂速率由方程 v = k[RBr] 决定,遵循 E1 机制。这项研究有助于理解此类底物异裂中的溶剂化效应 (Dvorko、Koshchii 和 Ponomareva,2003)。

2. 稳定的碳正离子研究

1967 年,Olah、Bollinger、Cupas 和 Lukas 研究了 1-甲基环戊基阳离子的形成,该阳离子是在 1-甲基环戊醇或环己醇溶解在特定溶液中时形成的。这项研究提供了对烃的酸催化异构化和碳正离子稳定性的见解,这些见解在有机化学和反应机理中至关重要 (Olah、Bollinger、Cupas 和 Lukas,1967)。

3. 有机化学中的构象分析

Allinger 和 Liang (1965) 对 3-溴-3-甲基胆甾烷进行了构象分析,并推断了 1-溴-1-甲基环己烷的有利构象,有助于理解有机化合物中的分子构象。他们的工作有助于预测分子在各种化学环境中的行为 (Allinger 和 Liang,1965)。

4. 亲核溶剂化在异裂中的作用

Dvorko、Ponomareva 和 Ponomarev (2004) 研究了溶剂对包括 1-溴-1-甲基环戊烷在内的底物异裂速率的影响。他们的发现强调了亲核溶剂化在共价键异裂机理中的重要性,为理解各种溶剂中的化学反应提供了宝贵信息 (Dvorko、Ponomareva 和 Ponomarev,2004)。

5. 在应变烃的合成中的应用

Della 和 Taylor (1990) 对 1-溴双环[1.1.1]戊烷等应变烃的合成和反应的研究提供了对环状化合物的性质和反应性的见解。这对于发展有机化学中的新合成方法至关重要 (Della 和 Taylor,1990)。

作用机制

Target of Action

1-Bromo-3-methylcyclopentane is a chemical compound that primarily targets organic molecules in chemical reactions . It is often used in organic synthesis due to its reactivity .

Mode of Action

The mode of action of 1-Bromo-3-methylcyclopentane involves a process known as nucleophilic substitution . In this process, a nucleophile, which is a species rich in electrons, attacks an electrophilic carbon bearing a leaving group (in this case, a bromine atom). The bromine atom then departs, resulting in the substitution of the bromine atom with the nucleophile .

Biochemical Pathways

1-Bromo-3-methylcyclopentane is involved in the biochemical pathway known as the E1 elimination mechanism . This mechanism involves the removal of a hydrogen and a halogen from adjacent carbons, resulting in the formation of a double bond . This process is significant in organic chemistry as it leads to the formation of alkenes .

Pharmacokinetics

Excretion would likely occur through the kidneys .

Result of Action

The result of the action of 1-Bromo-3-methylcyclopentane is the formation of new organic compounds through substitution or elimination reactions . These reactions are fundamental to organic synthesis and are widely used in the production of a variety of chemicals .

安全和危害

属性

IUPAC Name |

1-bromo-3-methylcyclopentane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11Br/c1-5-2-3-6(7)4-5/h5-6H,2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWMACSHFTGJPQM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C1)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11Br |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-3-methylcyclopentane | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)(3-(pyridin-2-yloxy)phenyl)methanone](/img/structure/B2692467.png)

![5-[(3-chlorophenyl)sulfanyl]-N-(4-fluorophenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2692471.png)

![1-Methyl-2-oxabicyclo[3.1.1]heptane-5-carbaldehyde](/img/structure/B2692473.png)

![2-[(2-Hydroxypropyl)amino]propan-1-ol](/img/structure/B2692474.png)

![3-[[1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl]methoxy]-6,7-dihydro-5H-cyclopenta[c]pyridazine](/img/structure/B2692475.png)

![2-(4-Nitrophenoxy)-3-[3-(trifluoromethyl)phenyl]quinoline](/img/structure/B2692484.png)